molecular formula C10H11ClO2 B13070973 2-(3-Chloro-4-methylphenyl)propanoic acid

2-(3-Chloro-4-methylphenyl)propanoic acid

Cat. No.: B13070973
M. Wt: 198.64 g/mol
InChI Key: JVMSSQYJXPTOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptor proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the chlorine atom.

    3-(4-Chloro-3-methylphenyl)propanoic acid: Similar structure with different substitution pattern.

    2-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the methyl group.

Uniqueness

2-(3-Chloro-4-methylphenyl)propanoic acid is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO2/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

JVMSSQYJXPTOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.